

Physical and chemical properties of 3-(4-Nitrophenyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)-3-oxopropanenitrile

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An In-depth Technical Guide to the Physical and Chemical Properties of **3-(4-Nitrophenyl)-3-oxopropanenitrile**

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physical and chemical properties of **3-(4-Nitrophenyl)-3-oxopropanenitrile**. The information presented herein is synthesized from established chemical principles and available data to provide a practical and in-depth understanding of this versatile synthetic intermediate.

Compound Identification and Molecular Structure

3-(4-Nitrophenyl)-3-oxopropanenitrile, also known by its synonyms 2-cyano-4'-nitroacetophenone or 4-nitrobenzoylacetonitrile, is a polyfunctional organic compound.^[1] Its structure is characterized by a 4-nitrophenyl group attached to a three-carbon chain containing both a ketone and a nitrile functional group.^[2] This unique combination of functionalities makes it a highly reactive and valuable building block in synthetic chemistry.^[2]

The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the reactivity of the adjacent ketone. Concurrently, the α -carbon, situated between the ketone and nitrile groups, possesses acidic protons, making it a key site for nucleophilic reactions.

Table 1: Core Compound Identifiers

Identifier	Value
CAS Number	3383-43-5 [1] [2]
Molecular Formula	C ₉ H ₆ N ₂ O ₃ [2]
Molecular Weight	190.16 g/mol [2]
IUPAC Name	3-(4-nitrophenyl)-3-oxopropanenitrile
Synonyms	2-cyano-4'-nitroacetophenone, 4-Nitrobenzoylacetonitrile [1]
InChI	InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 [2]
SMILES	C1=CC(=CC=C1C(=O)CC#N)--INVALID-LINK--[O-] [2]

Physical and Chemical Properties

The compound is typically a yellow solid, a characteristic often associated with nitro-aromatic compounds.[\[2\]](#) Its physical state and solubility are critical considerations for its handling, storage, and use in reactions.

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Yellow Solid	[2]
Melting Point	135 °C	[3]
Boiling Point	387.1 ± 22.0 °C (Predicted)	[3]
Density	1.332 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	6.38 ± 0.10 (Predicted)	[3]

Solubility Profile

While specific quantitative solubility data is not widely published, the polarity of the functional groups (nitro, ketone, nitrile) suggests good solubility in polar aprotic solvents. Based on the behavior of similar compounds like nitrophenols, it is expected to be soluble in solvents such as acetone, acetonitrile, and ethyl acetate.^{[4][5]} It is likely sparingly soluble in less polar solvents like toluene and has poor solubility in non-polar solvents like hexane and water.

Synthesis and Reactivity

The primary utility of **3-(4-Nitrophenyl)-3-oxopropanenitrile** lies in its role as a synthetic intermediate for more complex molecules, particularly heterocycles and potential pharmaceutical agents.^[2]

General Synthesis Route: Knoevenagel Condensation

A common and efficient method for synthesizing compounds of this class is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (in this case, 4-nitrobenzaldehyde) with a compound containing an active methylene group (like malononitrile). However, for **3-(4-Nitrophenyl)-3-oxopropanenitrile**, a more direct route involves the reaction between an ester, such as ethyl 4-nitrobenzoate, and acetonitrile in the presence of a strong base.

Below is a representative, step-by-step protocol for this type of synthesis. Note: This is a generalized procedure and should be adapted and optimized under appropriate laboratory conditions.

Experimental Protocol: Synthesis via Acetonitrile Coupling

Objective: To synthesize **3-(4-Nitrophenyl)-3-oxopropanenitrile** from ethyl 4-nitrobenzoate and acetonitrile.

Materials:

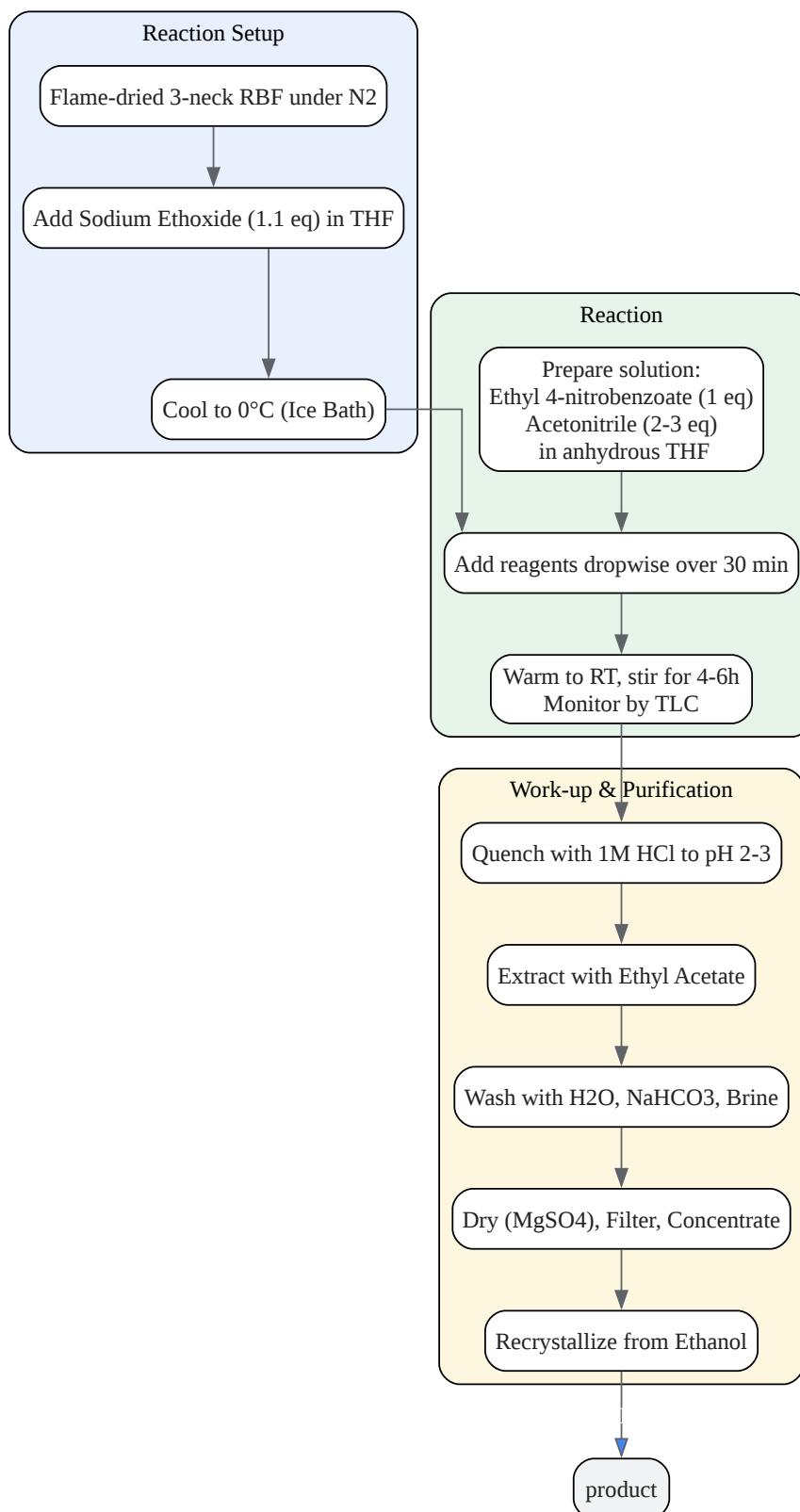
- Ethyl 4-nitrobenzoate
- Acetonitrile (anhydrous)
- Sodium ethoxide (or another suitable strong base)

- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous THF.
- Addition of Reagents: Cool the mixture in an ice bath. A solution of ethyl 4-nitrobenzoate (1 equivalent) and anhydrous acetonitrile (2-3 equivalents) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The rationale for slow, cooled addition is to control the exothermic nature of the condensation reaction.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3). This step protonates the enolate intermediate.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.
- Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash removes any unreacted acidic starting materials.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

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Caption: Workflow for the synthesis of **3-(4-Nitrophenyl)-3-oxopropanenitrile**.

Chemical Reactivity

The molecule's reactivity is dominated by its three functional groups:

- Ketone: Can undergo standard ketone reactions such as reduction to a secondary alcohol or reductive amination.
- Nitrile: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
- Active Methylene Group: The protons on the carbon between the carbonyl and nitrile groups are acidic and can be readily removed by a base to form a stable carbanion. This nucleophile can then participate in various C-C bond-forming reactions.
- Nitro Group: Can be reduced to an amine, providing a route to 4-aminophenyl derivatives which are common pharmacophores.

Spectroscopic Characterization

While a comprehensive, experimentally verified set of spectra is not readily available in public databases, the expected spectroscopic features can be reliably predicted based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show two distinct regions.
 - Aromatic Region (δ 7.5-8.5 ppm): The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets due to the strong para-substitution. The protons ortho to the electron-withdrawing nitro group are expected to be downfield (δ ~8.2-8.4 ppm), while the protons ortho to the acyl group will be slightly upfield (δ ~7.8-8.0 ppm).
 - Aliphatic Region (δ ~4.0-4.5 ppm): The two protons of the methylene group (-CH₂-) are expected to appear as a singlet. Its position is downfield due to the deshielding effects of the adjacent carbonyl and nitrile groups.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

- Carbonyl Carbon (δ ~185-195 ppm): The ketone carbonyl carbon is expected to be significantly downfield.
- Aromatic Carbons (δ ~120-155 ppm): Four signals are expected for the aromatic ring. The carbon bearing the nitro group (ipso-carbon) will be downfield (δ ~150 ppm), as will the carbon attached to the carbonyl group. The other two aromatic carbons will appear in the typical aromatic region.
- Nitrile Carbon (δ ~115-120 ppm): The nitrile carbon signal is typically found in this region.
- Methylene Carbon (δ ~30-40 ppm): The CH_2 carbon signal will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm^{-1})	Description
Aromatic C-H Stretch	3100 - 3000	
Nitrile ($\text{C}\equiv\text{N}$) Stretch	~2225	Strong, sharp absorption[2]
Ketone ($\text{C}=\text{O}$) Stretch	~1700	Strong absorption
Aromatic C=C Stretch	1600 - 1450	Multiple bands
Nitro (NO_2) Asymmetric Stretch	~1520	Strong absorption
Nitro (NO_2) Symmetric Stretch	~1350	Strong absorption

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak $[\text{M}]^+$ would be expected at $\text{m/z} = 190$. Key fragmentation patterns would likely involve the loss of the nitro group ($-\text{NO}_2$)

to give a fragment at $m/z = 144$, and cleavage at the acyl-C bond to produce the 4-nitrophenylacylium ion at $m/z = 150$.

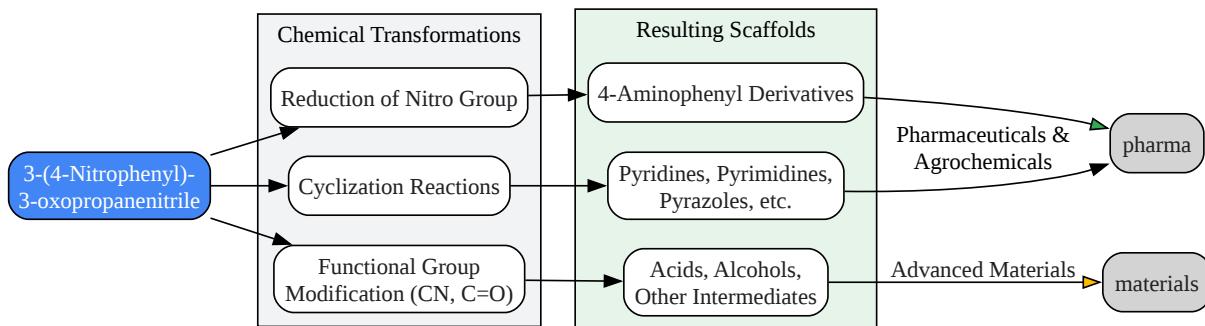
Safety and Handling

As with any chemical, proper safety protocols must be followed. Available safety data indicates that **3-(4-Nitrophenyl)-3-oxopropanenitrile** should be handled with care.

- **Hazards:** The compound may cause respiratory irritation. It is considered harmful if swallowed, in contact with skin, or if inhaled.[6][7]
- **Precautions:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust. Wash hands thoroughly after handling.[6]
- **Storage:** Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[6]
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

Applications in Research and Development

The strategic placement of reactive functional groups makes **3-(4-Nitrophenyl)-3-oxopropanenitrile** a valuable precursor in medicinal chemistry and materials science.[2] Its ability to participate in cyclization and condensation reactions makes it a key starting material for the synthesis of a wide range of nitrogen- and oxygen-containing heterocyclic compounds, such as pyridines and pyrimidines, which are prevalent scaffolds in many biologically active molecules.[8]

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Caption: Synthetic utility of **3-(4-Nitrophenyl)-3-oxopropanenitrile**.

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